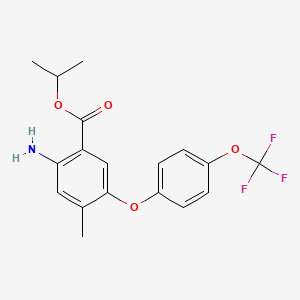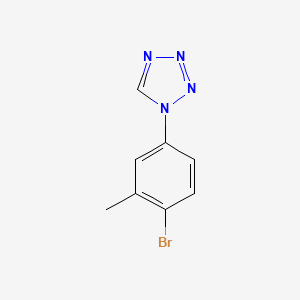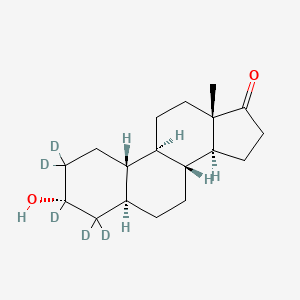
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety linked to an ethyl acetate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms .
類似化合物との比較
Similar Compounds
- Ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 2-((1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety provides a versatile scaffold for further functionalization, making it a valuable compound for various applications .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yloxy)acetate |
InChI |
InChI=1S/C13H17NO3/c1-2-16-13(15)9-17-11-5-6-12-10(8-11)4-3-7-14-12/h5-6,8,14H,2-4,7,9H2,1H3 |
InChIキー |
BKFRWRFNICFUAL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC2=C(C=C1)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)

